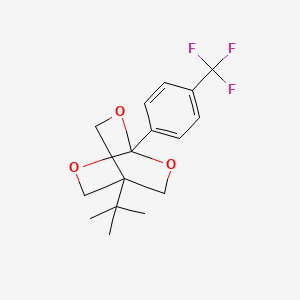
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trioxabicyclo octane core, which is a bicyclic structure containing three oxygen atoms, and is substituted with a tert-butyl group and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the trioxabicyclo octane core through a cyclization reaction, followed by the introduction of the tert-butyl and trifluoromethylphenyl groups via substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The tert-butyl and trifluoromethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- include other trioxabicyclo octane derivatives and compounds with similar functional groups, such as:
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-methylphenyl)-
- 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-chlorophenyl)-
Uniqueness
The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(1,1-dimethylethyl)-1-(4-(trifluoromethyl)phenyl)- lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.
Propiedades
Número CAS |
97720-11-1 |
|---|---|
Fórmula molecular |
C16H19F3O3 |
Peso molecular |
316.31 g/mol |
Nombre IUPAC |
4-tert-butyl-1-[4-(trifluoromethyl)phenyl]-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H19F3O3/c1-13(2,3)14-8-20-16(21-9-14,22-10-14)12-6-4-11(5-7-12)15(17,18)19/h4-7H,8-10H2,1-3H3 |
Clave InChI |
RPONRNQRWIFHJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


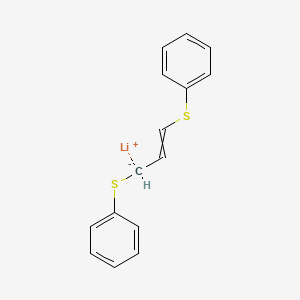
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
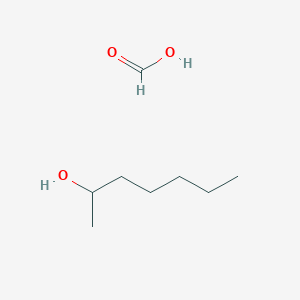

![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
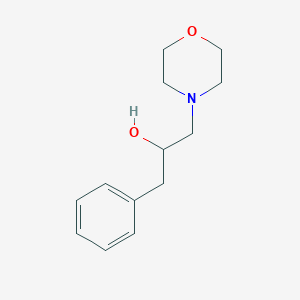
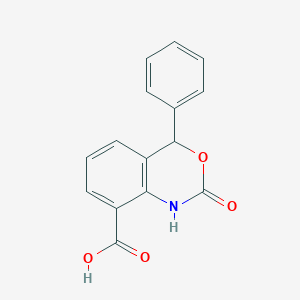
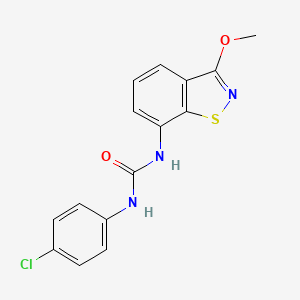


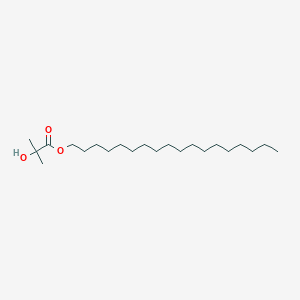
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
